1,5-Dimethyl 3-(2-methylpropyl)pentanedioate
Overview
Description
1,5-Dimethyl 3-(2-methylpropyl)pentanedioate, also known as dimethyl 3-isobutylpentanedioate, is an organic compound with the molecular formula C11H20O4 and a molecular weight of 216.27 g/mol . This compound is an intermediate in the synthesis of various organic compounds, including pharmaceuticals such as pregabalin, a GABA analogue used as an anticonvulsant .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl 3-(2-methylpropyl)pentanedioate can be synthesized through esterification reactions involving glutaric acid derivatives and alcohols. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl 3-(2-methylpropyl)pentanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and other derivatives.
Scientific Research Applications
1,5-Dimethyl 3-(2-methylpropyl)pentanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of various chemicals, including pesticides and dyes.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl 3-(2-methylpropyl)pentanedioate is primarily related to its role as an intermediate in the synthesis of active pharmaceutical ingredients. For instance, in the synthesis of pregabalin, this compound undergoes further chemical transformations to produce the final active drug, which modulates calcium channels in the nervous system to exert its anticonvulsant and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Dimethyl glutarate: Another ester of glutaric acid, used in similar synthetic applications.
Dimethyl succinate: A related compound with a shorter carbon chain, used in organic synthesis.
Dimethyl adipate: An ester of adipic acid, used in the production of polymers and resins.
Uniqueness
1,5-Dimethyl 3-(2-methylpropyl)pentanedioate is unique due to its specific structure, which includes an isobutyl group. This structural feature imparts distinct chemical properties and reactivity, making it a valuable intermediate in the synthesis of certain pharmaceuticals and other organic compounds .
Properties
IUPAC Name |
dimethyl 3-(2-methylpropyl)pentanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-8(2)5-9(6-10(12)14-3)7-11(13)15-4/h8-9H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBRTAKEAMTPKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)OC)CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145328-03-6 | |
Record name | 1,5-Dimethyl 3-(2-methylpropyl)pentanedioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145328036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-Dimethyl 3-(2-methylpropyl)pentanedioate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7PN3QAU68 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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